4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sulfamoyl benzamide derivative featuring a benzothiazole ring system with specific substitutions. Its molecular formula is C23H23N5O3S2 (molecular weight: ~481.6 g/mol), with a (2E)-configured benzothiazol-2-ylidene moiety substituted at the 6-methoxy and 3-methyl positions. The sulfamoyl group is modified with two 2-cyanoethyl substituents, contributing to its polar yet lipophilic character.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-26-19-10-7-17(31-2)15-20(19)32-22(26)25-21(28)16-5-8-18(9-6-16)33(29,30)27(13-3-11-23)14-4-12-24/h5-10,15H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZVDEGCQRDDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product’s purity and yield. Industrial production methods may vary, but they generally involve scaling up the laboratory synthesis processes while maintaining stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure, leading to new compounds.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Researchers use it to study biological processes and interactions at the molecular level.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzothiazolylidene sulfamoyl benzamides. Below is a comparative analysis with structurally analogous derivatives:
Structural and Substituent Variations
Notes:
- *Estimated XLogP3 based on structural similarity to .
- †Predicted lower lipophilicity due to methoxyethyl groups (polar ethers).
- ‡Higher XLogP3 due to hydrophobic prop-2-ynyl substitution.
Key Differences and Implications
Substituent Effects on Lipophilicity: The target compound’s 2-cyanoethyl groups enhance polarity compared to the 2-methoxyethyl groups in , as nitriles (cyano) are weaker hydrogen-bond acceptors than ethers. This results in moderate lipophilicity (XLogP3 ~2.8) versus lower lipophilicity (XLogP3 ~1.5) for the methoxy derivative.
Stereochemical and Geometric Considerations: The (2E) configuration in the target compound may influence molecular packing and intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to derivatives with undefined or Z-configurations (e.g., ’s synonym includes a Z-isomer).
Hydrogen-Bonding Capacity: The bis(2-cyanoethyl)sulfamoyl group provides two nitrile acceptors per side chain, enabling weaker hydrogen-bond interactions compared to the bis(2-methoxyethyl) analog’s ether oxygen acceptors.
Synthetic and Crystallographic Relevance :
- Structural data for such compounds are often resolved using crystallographic software like SHELXL (for refinement) and WinGX (for data processing). The high complexity score (~914) suggests challenging but feasible crystallization.
Research Findings and Trends
- Structure-Activity Relationships (SAR): While biological data are absent in the evidence, substituent trends suggest that cyanoethyl groups balance lipophilicity and polarity, making the target compound a candidate for further pharmacokinetic studies.
- Computational Predictions : The topological polar surface area (TPSA) of 151 Ų indicates moderate solubility, aligning with its XLogP3. Derivatives with larger hydrophobic groups (e.g., prop-2-ynyl) may require formulation optimization for aqueous delivery.
- Crystallography and Stability : The interplay of hydrogen-bonding motifs (e.g., benzothiazole methoxy with sulfamoyl nitriles) likely dictates crystal packing and stability, as inferred from Etter’s graph-set analysis.
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Sulfamoyl group : Known for its antibacterial properties.
- Benzamide moiety : Commonly associated with various biological activities.
- Benzothiazole derivative : Often linked to anticancer and antimicrobial activities.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against both Gram-positive and Gram-negative bacteria. |
| Anticancer | Demonstrates cytotoxic effects on various cancer cell lines. |
| Enzyme Inhibition | Inhibits key enzymes such as acetylcholinesterase and urease. |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar sulfamoyl groups have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6 mg/mL to 12 mg/mL .
- Mechanism of Action : The antibacterial mechanism is believed to involve interference with bacterial folate synthesis pathways, akin to traditional sulfonamide antibiotics .
Anticancer Activity
The anticancer properties of this compound are noteworthy:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines, comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies suggest that the compound may interact with key proteins involved in cancer cell proliferation, potentially leading to apoptosis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : This compound showed promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and is targeted in Alzheimer's disease therapies .
- Urease Inhibition : The inhibition of urease is significant for treating infections caused by Helicobacter pylori, making this compound a candidate for further development in gastrointestinal therapeutics .
Case Studies
Several case studies have illustrated the biological efficacy of related compounds:
- Study on Sulfamoyl Derivatives : A series of sulfamoyl derivatives were synthesized and tested for antibacterial activity against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity .
- Anticancer Efficacy : Research on benzothiazole derivatives indicated their potential as anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction in tumor cells .
Q & A
Basic Research Questions
Q. What are the key functional groups in this compound, and how do they influence its reactivity and biological activity?
- The compound contains a sulfamoyl group , benzamide core , and a benzothiazole moiety with a conjugated exocyclic double bond (E-configuration). These groups dictate its reactivity:
- The sulfamoyl group enables hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- The benzothiazole moiety enhances π-π stacking interactions, critical for binding to hydrophobic protein pockets .
- The cyanoethyl substituents on the sulfamoyl group may influence solubility and metabolic stability .
- Methodological Insight : Use computational tools (e.g., molecular docking) to map electrostatic potential surfaces and predict interaction sites .
Q. How can researchers optimize synthetic yields for this compound?
- Synthesis typically involves multi-step reactions, including sulfamoylation and condensation. Key parameters:
- Temperature : Reflux conditions (e.g., ethanol with glacial acetic acid) improve imine formation .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates during benzothiazole ring closure .
- Purification : Use column chromatography or recrystallization to isolate the final product (>95% purity) .
- Data Highlight : In analogous sulfamoylbenzamides, yields increased from 40% to 72% when reaction time was extended from 4 to 8 hours .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : Assign peaks for the benzothiazole proton (δ 7.2–8.1 ppm) and sulfamoyl protons (δ 3.1–3.5 ppm) .
- HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .
- Stability Studies :
- TGA/DSC : Assess thermal stability (decomposition >200°C common for benzothiazoles) .
Advanced Research Questions
Q. How do researchers resolve contradictions in solubility data across studies?
- Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Tautomerism : The benzothiazole’s exocyclic double bond (E/Z isomerism) alters polarity .
- Counterion Effects : HCl salts (common in pharmaceutical studies) improve aqueous solubility .
- Methodological Approach :
- Use pH-solubility profiling and co-solvent systems (e.g., PEG-400) to standardize measurements .
Q. What strategies are used to study this compound’s interactions with biological targets?
- Binding Kinetics :
- Surface Plasmon Resonance (SPR) : Measure real-time binding to immobilized enzymes (e.g., kinases) .
- Fluorescence Quenching : Monitor conformational changes in target proteins upon ligand binding .
- Data Interpretation :
- In a 2023 study, a related benzothiazole derivative showed IC₅₀ = 0.8 µM against EGFR kinase, linked to sulfamoyl group interactions .
Q. How can experimental design improve reproducibility in SAR studies?
- Statistical Design of Experiments (DoE) :
- Variables : Vary substituents (e.g., cyanoethyl vs. methoxyethyl) and reaction conditions .
- Response Surface Methodology : Optimize bioactivity and synthetic efficiency .
- Case Study : A 2024 study used fractional factorial design to reduce SAR trial runs by 40% while maintaining predictive accuracy .
Q. What are the challenges in assessing this compound’s chemical stability under physiological conditions?
- Hydrolysis Risks :
- The sulfamoyl group is prone to hydrolysis in acidic environments (e.g., gastric fluid) .
- The benzothiazole’s exocyclic double bond may undergo isomerization, altering bioactivity .
- Mitigation Strategies :
- Protective Groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites during in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
